4-Methoxyethoxymethoxy-iodobenzene
Description
Chemical Identification: 4-Methoxyethoxymethoxy-iodobenzene, systematically named 1-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-4-iodobenzene, has the molecular formula C₁₃H₁₉IO₄ and an average molecular mass of 366.195 g/mol . Its monoisotopic mass is 366.032807 g/mol, and it is registered under CAS RN 439942-88-8 and ChemSpider ID 25940333. The compound features a benzene ring substituted with an iodine atom at the para position and a triethylene glycol monomethyl ether (methoxyethoxymethoxy) chain at the same position.
The methoxyethoxymethoxy group likely serves as a polar, hydrophilic substituent, enhancing solubility in organic solvents and enabling applications in pharmaceuticals, agrochemicals, or materials science as a reactive intermediate.
Properties
Molecular Formula |
C10H13IO3 |
|---|---|
Molecular Weight |
308.11 g/mol |
IUPAC Name |
1-iodo-4-(2-methoxyethoxymethoxy)benzene |
InChI |
InChI=1S/C10H13IO3/c1-12-6-7-13-8-14-10-4-2-9(11)3-5-10/h2-5H,6-8H2,1H3 |
InChI Key |
YUAOVJZUXVQLIH-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC1=CC=C(C=C1)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The table below compares 4-Methoxyethoxymethoxy-iodobenzene with structurally related iodobenzene derivatives:
Key Observations :
- Polarity and Solubility : The methoxyethoxymethoxy group in the target compound increases hydrophilicity compared to simpler substituents like methoxy (4-iodoanisole) or methyl (4-iodo-1-methoxy-2-methylbenzene). This enhances solubility in polar solvents, critical for reaction efficiency .
- Steric Effects : Bulky substituents (e.g., ethoxybenzyl in C₁₆H₁₆ClIO) hinder reactivity in cross-coupling reactions, whereas linear chains (e.g., methoxyethoxymethoxy) balance steric bulk with flexibility .
Reactivity in Cross-Coupling Reactions
Iodobenzene derivatives are widely used in Suzuki-Miyaura and Heck reactions. The iodine atom in this compound facilitates oxidative addition with palladium catalysts, similar to 4-iodoanisole and 1-(ethoxymethoxy)-4-iodobenzene .
Example :
- In , palladium-catalyzed reactions of iodobenzene derivatives with boronic acids yield biaryl products in ~80% yields. The methoxyethoxymethoxy group’s electron-donating nature may further activate the benzene ring for coupling .
Preparation Methods
Initial Hydroxyl Group Protection
Hydroquinone undergoes differential protection to isolate a mono-protected intermediate. The first hydroxyl group is typically protected with a benzyl (Bn) group using benzyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) in acetone or dimethylformamide (DMF). This yields 4-benzyloxyphenol (Scheme 1, 38 ). Concurrently, the second hydroxyl group is protected with a methoxyethoxymethoxy (MEM) group via reaction with MEM chloride (2-methoxyethoxymethyl chloride) under similar basic conditions, producing 4-benzyloxy-1-((2-methoxyethoxy)methoxy)benzene.
Reaction Conditions:
Benzyl Group Deprotection
The benzyl group is selectively removed via catalytic hydrogenation using palladium on carbon (Pd/C) in a hydrogen atmosphere. This step generates 4-((2-methoxyethoxy)methoxy)phenol, which serves as the substrate for iodination.
Reaction Conditions:
Regioselective Iodination
The final step involves iodination of the para position of the MEM-protected phenol. This is achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid such as boron trifluoride diethyl etherate (BF₃·OEt₂). The reaction proceeds via electrophilic aromatic substitution, favoring the para position due to the directing effect of the MEM group.
Reaction Conditions:
-
Iodinating Agent: ICl or NIS (1.1 equiv)
-
Lewis Acid: BF₃·OEt₂ (1.2 equiv)
-
Solvent: Dichloromethane (DCM) or chloroform
-
Temperature: 0°C to room temperature
-
Time: 1–2 hours
Optimization and Mechanistic Insights
Role of Protecting Groups
The MEM group’s stability under both basic and acidic conditions makes it ideal for multistep syntheses. Unlike traditional protecting groups (e.g., methyl or tert-butyl), the MEM group resists cleavage during iodination, ensuring high regioselectivity.
Iodination Efficiency
Comparative studies reveal that NIS outperforms ICl in terms of safety and handling, though both reagents provide comparable yields. The use of BF₃·OEt₂ enhances electrophilicity, facilitating faster reaction kinetics.
Characterization and Analytical Data
This compound is characterized by:
-
¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.8 Hz, 2H, Ar-H), 6.82 (d, J = 8.8 Hz, 2H, Ar-H), 5.22 (s, 2H, OCH₂O), 3.87–3.83 (m, 2H, OCH₂CH₂O), 3.68–3.64 (m, 2H, OCH₂CH₂O), 3.36 (s, 3H, OCH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 159.2 (C-O), 138.5 (C-I), 122.1 (CH-Ar), 115.4 (CH-Ar), 94.8 (OCH₂O), 71.5 (OCH₂CH₂O), 70.3 (OCH₂CH₂O), 59.1 (OCH₃).
Applications in Pharmaceutical Synthesis
This compound is a key precursor in synthesizing styrylphenol derivatives, such as (E)-4-(4-((2-methoxyethoxy)methoxy)styryl)phenol (65 ), which exhibit subnanomolar affinity for α7-nAChR. Its utility stems from the MEM group’s ability to enhance solubility and bioavailability in subsequent coupling reactions.
Comparative Analysis of Synthetic Methods
| Parameter | Benzyl/MEM Protection Route | Direct Iodination Route |
|---|---|---|
| Starting Material | Hydroquinone | 4-Methoxyphenol |
| Number of Steps | 4 | 2 |
| Overall Yield | 60–65% | 40–50% |
| Regioselectivity | >99% para | 85–90% para |
| Scalability | High (gram-scale demonstrated) | Moderate |
Q & A
Q. What are the recommended synthetic routes for 4-methoxyethoxymethoxy-iodobenzene, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of aryl ether derivatives like this compound typically involves nucleophilic aromatic substitution (NAS) or Ullmann coupling. For NAS, optimize iodobenzene derivatives (e.g., 4-iodoanisole) by reacting with methoxyethoxymethoxy groups under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Monitor reaction progress via TLC or HPLC. Use anhydrous conditions to prevent hydrolysis of the alkoxy groups . For higher yields, consider CuI-catalyzed coupling reactions, as seen in analogous iodoarene systems . Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–120°C |
| Catalyst (if used) | CuI (5–10 mol%) |
| Solvent | DMF or DMSO |
| Reaction Time | 12–24 hours |
Q. How should researchers purify and characterize this compound?
- Methodological Answer : Purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol/water mixtures. Characterization requires 1H/13C NMR to confirm substitution patterns (e.g., methoxy and iodo group integration) and FT-IR to verify C-O-C (1100–1250 cm⁻¹) and C-I (500–600 cm⁻¹) bonds. Compare melting points with structurally similar compounds (e.g., 4-iodoanisole, mp 48–51°C ). Mass spectrometry (ESI-MS) is critical to confirm molecular weight (expected [M+H]⁺ ~330–340 Da).
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Contradictions often arise from tautomerism, solvent effects, or impurities. For example, unexpected NMR shifts may indicate residual solvents or byproducts. Use 2D NMR (COSY, HSQC) to assign signals unambiguously. Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts). If HPLC purity is >95% but spectral anomalies persist, consider X-ray crystallography to confirm molecular geometry .
Q. What strategies ensure the stability of this compound during storage and reactions?
- Methodological Answer : The compound’s iodo and ether groups are sensitive to light and moisture. Store under inert gas (argon) at –20°C in amber vials. For reactions in polar solvents (e.g., DMF), pre-dry solvents over molecular sieves. Monitor degradation via periodic HPLC analysis. If decomposition occurs (e.g., hydrolysis to 4-hydroxy derivatives), add radical inhibitors like BHT (butylated hydroxytoluene) .
Q. How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Use Sonogashira or Suzuki-Miyaura couplings to explore aryl-iodide reactivity. For example, react this compound with phenylboronic acid under Pd(PPh₃)₄ catalysis. Optimize ligand-to-metal ratios (e.g., 1:1 Pd:ligand) and base (e.g., Na₂CO₃). Track yields via GC-MS and compare with control reactions using simpler iodoarenes (e.g., iodobenzene ). Assess electronic effects of the methoxyethoxymethoxy group on reaction rates.
Methodological Guidance for Data Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
